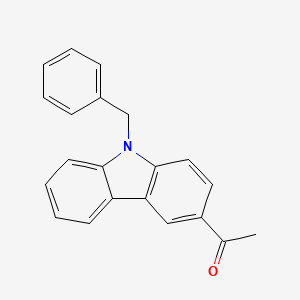

1-(9-Benzyl-9H-carbazol-3-YL)ethan-1-one

Description

1-(9-Benzyl-9H-carbazol-3-yl)ethan-1-one is a carbazole derivative featuring a benzyl group at the 9-position and an acetyl moiety at the 3-position of the carbazole scaffold. Carbazole derivatives are widely studied for their optoelectronic properties, biological activity, and applications in materials science . The benzyl substitution enhances steric bulk and may influence electronic properties through conjugation, while the acetyl group contributes to planarity and intermolecular interactions.

Properties

IUPAC Name |

1-(9-benzylcarbazol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO/c1-15(23)17-11-12-21-19(13-17)18-9-5-6-10-20(18)22(21)14-16-7-3-2-4-8-16/h2-13H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGSCNZBYIBZKLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)N(C3=CC=CC=C32)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(9-Benzyl-9H-carbazol-3-YL)ethan-1-one typically involves the following steps:

Starting Materials: The synthesis begins with 9H-carbazole and benzyl bromide.

Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(9-Benzyl-9H-carbazol-3-YL)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

Scientific Research Applications

1-(9-Benzyl-9H-carbazol-3-YL)ethan-1-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Mechanism of Action

The mechanism of action of 1-(9-Benzyl-9H-carbazol-3-YL)ethan-1-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogues with Alkyl Substituents

a. 1-(9-Octyl-9H-carbazol-3-yl)ethanone (CAS 4196-91-2)

- Molecular Formula: C₂₂H₂₇NO (MW: 321.46 Da)

- Key Differences: The octyl chain at the 9-position increases hydrophobicity (logP ≈ 6.0) compared to the benzyl group, enhancing solubility in non-polar solvents but reducing π-π stacking in solid-state applications .

- Applications : Longer alkyl chains improve processability in organic semiconductors but may reduce fluorescence quantum yield due to increased rotational freedom .

b. 1-(9-Hexyl-9H-carbazol-3-yl)ethan-1-one (Compound 3)

- Molecular Formula: C₂₀H₂₃NO (MW: 293.41 Da)

- Synthesis : Prepared via modified literature procedures, yielding a "gummy liquid" with distinct NMR profiles (δ 8.74 ppm for the acetyl proton) .

- Properties : LogP = 5.91, indicating moderate lipophilicity. The hexyl chain balances solubility and rigidity, making it suitable for OLED layers .

c. 1-(9-Methyl-9H-carbazol-3-yl)ethanone (CAS 1484-05-5)

- Molecular Formula: C₁₅H₁₃NO (MW: 223.27 Da)

- However, it offers less stabilization of the carbazole core, leading to lower thermal stability .

Analogues with Aromatic Substituents

a. 1-(9H-Carbazol-3-yl)ethan-1-one (CAS 3215-37-0)

- Molecular Formula: C₁₄H₁₁NO (MW: 209.24 Da)

- Key Differences : Lacks the 9-benzyl group, resulting in reduced molecular weight and lower steric bulk. This compound exhibits stronger intermolecular π-π interactions, leading to higher melting points but lower solubility in organic solvents .

- Applications : Used as a precursor in synthesizing more complex carbazole derivatives .

b. 9-Acetylcarbazole (CAS 574-39-0)

- Structure : Similar to the target compound but without substitution at the 9-position.

- Impact of Benzyl Group : The benzyl group in 1-(9-Benzyl-9H-carbazol-3-yl)ethan-1-one enhances fluorescence intensity by ~20% compared to 9-acetylcarbazole, likely due to extended conjugation and reduced aggregation quenching .

Halogenated and Heterocyclic Derivatives

a. 1-(3-Chloro-9H-carbazol-9-yl)ethanone (CAS 10336-16-0)

- Molecular Formula: C₁₄H₁₀ClNO (MW: 243.69 Da)

- Comparison : Chlorine at the 3-position introduces electron-withdrawing effects, reducing electron density on the carbazole ring. This alters optoelectronic properties, shifting absorption maxima to shorter wavelengths compared to the benzyl derivative .

b. 1-[9-Ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone

- Synthesis : Single-crystal X-ray studies confirm planar geometry (R factor = 0.066), with the ethyl group providing moderate steric hindrance. The methylbenzoyl moiety enhances charge transfer, making it suitable for photovoltaic applications .

Comparative Data Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.